

An In-depth Technical Guide to Octyl Butyrate (CAS 110-39-4)

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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054

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Chemical Identification and Core Properties

Octyl butyrate, systematically known as octyl butanoate, is an organic ester with the CAS Registry Number 110-39-4.[1][2] It is recognized for its characteristic fruity aroma, often described as green, herbaceous, and reminiscent of melon or orange.[3][4] This compound is a key component in the flavor and fragrance industries and also finds applications as a solvent.[1][2] It is found naturally in some plants, including the essential oils of the *Heracleum* genus and in fruits like wild parsnip and muskmelon.[3][4]

Chemical Structure and Identifiers

- Systematic Name: Octyl butanoate
- Common Synonyms: n-**Octyl butyrate**, Butyric acid octyl ester[1][2]
- Molecular Formula: C₁₂H₂₄O₂[1][2]
- Molecular Weight: 200.32 g/mol [1][2]
- SMILES: CCCCCCCCOC(=O)CCC[5]
- InChI: InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of **octyl butyrate**, crucial for experimental design and application.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Green, herbaceous, fruity, melon-like	[3][4]
Density	0.860 - 0.870 g/mL at 25°C	[1][2][4]
Boiling Point	224 °C	[4][6]
Melting Point	-56 °C	[4][7]
Flash Point	103 °C (217.4 °F)	[6][7]
Refractive Index (n _{20/D})	1.421 - 1.434	[1][2]
Solubility	Soluble in ethanol and other organic solvents; practically insoluble in water.	[1]
Vapor Pressure	0.0349 mmHg at 25°C	[8]
logP (Octanol/Water)	3.69 - 4.2	[6][8]

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of **octyl butyrate**.

Spectroscopic Method	Key Features
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns for an ester. Key fragments can be found at m/z values corresponding to the loss of the octyl group and rearrangements. The molecular ion peak [M] ⁺ is observed at m/z 200. ^{[5][9]}
Infrared (IR) Spectroscopy	The IR spectrum displays a strong characteristic C=O stretching vibration for the ester functional group around 1740 cm ⁻¹ . C-O stretching vibrations are also prominent. The spectrum for a liquid film is available. ^{[1][10]}
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR: The proton NMR spectrum will show distinct signals for the protons on the octyl chain and the butyrate moiety. ¹³ C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at approximately 173 ppm, along with signals for the carbons in the octyl and butyrate chains. ^[1]

Experimental Protocols

Synthesis of Octyl Butyrate

Octyl butyrate can be synthesized through both classical chemical methods and biocatalytic routes.

This method involves the acid-catalyzed reaction between n-octanol and butyric acid.

Materials:

- n-Octanol
- Butyric acid
- Concentrated sulfuric acid (catalyst)

- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus
- Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine equimolar amounts of n-octanol and butyric acid.
- Add toluene to the flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **octyl butyrate** by fractional distillation under reduced pressure.

This protocol offers a greener alternative, often conducted under milder conditions.

Materials:

- n-Octanol
- Butyric acid
- Immobilized lipase (e.g., Novozym 435 or lipase from *Candida antarctica*)[[11](#)]
- Organic solvent (e.g., n-hexane, or solvent-free)
- Molecular sieves (optional, to remove water)
- Orbital shaker incubator

Procedure:

- Combine n-octanol and butyric acid in a desired molar ratio (e.g., 1:1) in a screw-capped flask. The reaction can be run solvent-free or in an organic solvent like n-hexane.[[12](#)]
- Add the immobilized lipase to the mixture (e.g., 1-10% by weight of substrates).
- If the reaction is sensitive to water, add activated molecular sieves.
- Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 30-50°C) and agitation speed (e.g., 150-200 rpm).[[13](#)]
- Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC).
- Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
- The product can be purified from the remaining substrates by distillation or column chromatography if necessary.

Analytical Methods

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).

- Capillary column suitable for flavor and fragrance analysis (e.g., a wax column like SH-WAX or a non-polar column like DB-5).[14]

GC Conditions (Example):

- Column: SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film thickness)[14]
- Carrier Gas: Helium or Nitrogen[14][15]
- Injector Temperature: 250°C[16]
- Detector Temperature: 280°C[15]
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
- Injection Volume: 1 µL (split injection)

Procedure:

- Prepare a standard solution of high-purity **octyl butyrate** in a suitable solvent (e.g., hexane or ethanol).
- Prepare the sample solution by diluting the synthesized **octyl butyrate** in the same solvent.
- Inject the standard and sample solutions into the GC.
- Identify the **octyl butyrate** peak based on its retention time compared to the standard.
- Calculate the purity of the sample based on the peak area percentage.

Safety and Regulatory Information

Octyl butyrate is generally considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.

GHS Classification

Based on available data, **octyl butyrate** is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[\[1\]](#)[\[17\]](#)[\[18\]](#)

- Pictograms: No symbol required.[\[1\]](#)
- Signal Word: No signal word.[\[1\]](#)
- Hazard Statements: None.[\[1\]](#)
- Precautionary Statements: Observe good industrial hygiene practices. Wash hands after handling. Store away from incompatible materials.[\[18\]](#)

Regulatory Status

- FEMA Number: 2807[\[2\]](#)
- FDA Regulation: Permitted for direct addition to food for human consumption under 21 CFR 172.515.[\[19\]](#)
- JECFA Number: 155[\[19\]](#)

Applications and Logical Relationships

Primary Applications

Octyl butyrate is valued for its sensory properties and is primarily used in the following areas:

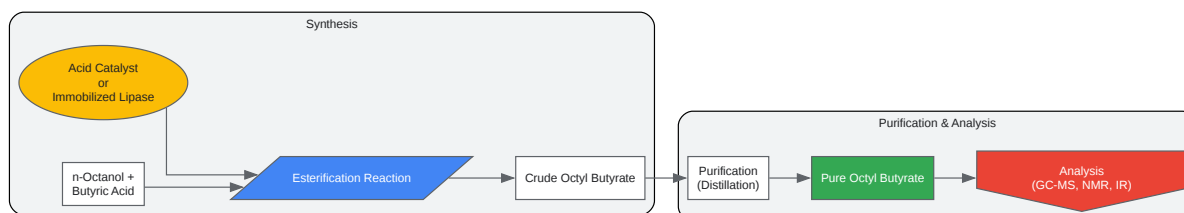
- Flavor Industry: As a flavoring agent in food products to impart fruity notes, such as pear and pineapple.[\[17\]](#)
- Fragrance Industry: As a fragrance component in perfumes, cosmetics, and personal care products.[\[17\]](#)
- Industrial Solvent: Used in the formulation of inks, paints, and coatings.[\[17\]](#)

Logical Workflow and Pathway Diagrams

While **octyl butyrate** itself is not directly implicated in major biological signaling pathways, its use and potential biological relevance can be understood through the following logical

diagrams.

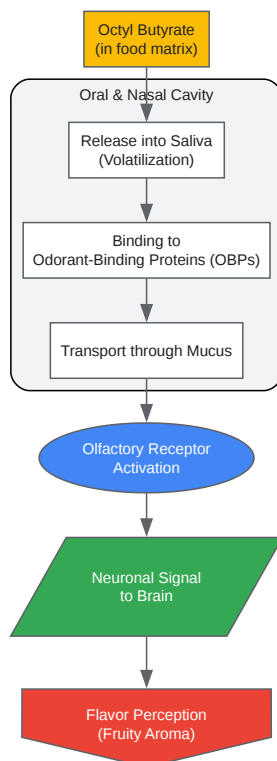
This diagram outlines the general workflow for producing and verifying **octyl butyrate** in a research setting.



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Caption: Workflow for the synthesis, purification, and analysis of **octyl butyrate**.

This diagram illustrates the perireceptor events involved in the perception of **octyl butyrate**'s flavor, a key concept for researchers in sensory science.



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Caption: Perireceptor events in the perception of **octyl butyrate** flavor.

For drug development professionals, it is crucial to distinguish between the ester and its potential hydrolysis product, butyrate, which is a well-known signaling molecule. **Octyl butyrate** itself is not known to activate these pathways, but its hydrolysis product, butyrate, does.

Caption: Distinction between **octyl butyrate**'s application and butyrate's signaling.

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